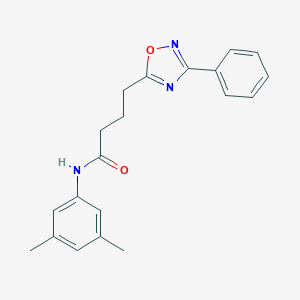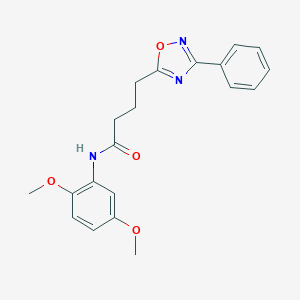![molecular formula C21H18N4O2S B277581 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277581.png)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide, commonly known as MPTP, is a chemical compound that has been widely researched for its potential applications in the field of neuroscience. MPTP is a selective inhibitor of complex I of the electron transport chain, which results in the inhibition of mitochondrial respiration. This property of MPTP has led to its use as a neurotoxin in animal models of Parkinson's disease.
作用機序
MPTP is selectively toxic to dopaminergic neurons due to its ability to cross the blood-brain barrier and be converted to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain and leads to the production of reactive oxygen species and neuronal death.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity results in the loss of dopaminergic neurons in the substantia nigra and the depletion of dopamine in the striatum, which are hallmark features of Parkinson's disease. MPTP also induces oxidative stress and inflammation in the brain, which contribute to neuronal death and neurodegeneration.
実験室実験の利点と制限
MPTP is a well-established and reliable neurotoxin that can be used to induce Parkinson's disease-like symptoms in animal models. This allows researchers to study the underlying mechanisms of the disease and develop potential therapies. However, MPTP-induced neurotoxicity is not a perfect model of Parkinson's disease, as it only affects dopaminergic neurons and does not fully replicate the complex pathophysiology of the disease.
将来の方向性
Future research on MPTP should focus on developing more accurate and comprehensive animal models of Parkinson's disease, as well as identifying potential therapies that can prevent or reverse MPTP-induced neurotoxicity. Additionally, further studies are needed to elucidate the underlying mechanisms of MPTP-induced neurotoxicity and how it relates to the pathophysiology of Parkinson's disease.
合成法
MPTP can be synthesized through a multi-step process involving the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form 4-(4-methylphenyl)-1,3-thiazol-2-amine. This intermediate can then be reacted with 2-chloro-4,6-diaminoquinazoline to form the final product, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide.
科学的研究の応用
MPTP has been widely used in animal models of Parkinson's disease to induce dopaminergic neuron degeneration and mimic the symptoms of the disease. This has allowed researchers to study the underlying mechanisms of Parkinson's disease and develop potential therapies for the disease.
特性
分子式 |
C21H18N4O2S |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C21H18N4O2S/c1-14-6-8-15(9-7-14)18-12-28-21(23-18)24-19(26)10-11-25-13-22-17-5-3-2-4-16(17)20(25)27/h2-9,12-13H,10-11H2,1H3,(H,23,24,26) |
InChIキー |
AFNVIMCTQIOHIN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
正規SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277498.png)






![N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277513.png)
![N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277514.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277515.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277517.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B277518.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B277519.png)
